molecular formula C10H9Cl2NO4S B3035985 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid CAS No. 338793-74-1

2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid

Cat. No. B3035985
CAS RN: 338793-74-1
M. Wt: 310.15 g/mol
InChI Key: WNTIKQJCPFTHAW-UHFFFAOYSA-N
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Description

The compound 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid is a chemical entity that appears to be related to sulfinic acids, which are known to be reactive intermediates in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related sulfinyl and sulfonyl compounds under certain conditions.

Synthesis Analysis

The synthesis of sulfinic acids and related compounds can be challenging due to their high reactivity and instability. The third paper discusses an oxidation-free method for producing sulfinic acids and sulfinate salts using 2-sulfinyl benzothiazole (BTS), which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Chemical Reactions Analysis

Sulfinic acids and their derivatives are known to participate in a variety of chemical reactions. The first paper describes the photocatalytic oxidation of a sulfide compound, which results in a wide array of intermediates and final products . Although the compound is not a sulfide, the reactivity of the sulfinyl group could lead to similar oxidation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfinic acids are influenced by their functional groups. The second paper mentions the extraction and quantification of oxanilic and sulfonic acid metabolites of a herbicide in soil, which suggests that these compounds have certain solubility characteristics and can be analyzed using liquid chromatography-electrospray ionisation mass spectrometry . These techniques might be applicable for analyzing the physical and chemical properties of this compound.

Scientific Research Applications

Herbicidal Activity

2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid and related compounds exhibit notable herbicidal activity. For instance, research shows that oxidation reactions of similar compounds can lead to products with herbicidal properties, demonstrating the potential of these chemicals in agricultural applications (Li et al., 2005).

Chemiluminescence in Scientific Analysis

This compound is also relevant in the field of chemiluminescence. Studies on derivatives of this compound have shown that they can undergo oxidation to produce light, which could be useful in scientific analyses, such as detecting the presence of specific chemicals (Watanabe et al., 2010).

Synthesis of Complex Organic Compounds

The synthesis of complex organic compounds involving this compound is another area of research. The process involves various reactions such as oxidation, which can yield a range of different organic compounds with potential applications in pharmaceuticals and other fields (Fortes & Garrote, 1997).

Environmental and Water Quality Analysis

This compound is also significant in environmental science, particularly in the analysis of water quality and pollution. Research has been conducted to develop methods for the spectrophotometric determination of related compounds in various environmental samples, aiding in monitoring and managing environmental health (Shivhare et al., 1991).

Advanced Oxidation Processes

Additionally, the compound plays a role in advanced oxidation processes. Research into the degradation of similar compounds in aqueous solutions for environmental protection has shown promising results, indicating the compound's relevance in the field of environmental remediation (Mehralipour & Kermani, 2021).

Antiradical Activity and Pharmaceutical Applications

Furthermore, derivatives of this compound have been studied for their antiradical activity, which could be significant in pharmaceutical research. Compounds synthesized through various chemical reactions demonstrated activities that could be relevant in developing medical treatments (Kazunin et al., 2018).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid” are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that sulfoxides, such as this compound, can undergo a pummerer rearrangement , which could potentially affect its interaction with its targets.

properties

IUPAC Name

2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4S/c11-6-1-2-8(7(12)3-6)13-9(14)4-18(17)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTIKQJCPFTHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CS(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167387
Record name 2-[[2-[(2,4-Dichlorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338793-74-1
Record name 2-[[2-[(2,4-Dichlorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338793-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(2,4-Dichlorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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